molecular formula C9H8Cl2O3 B12403604 Dicamba methyl ester-d6

Dicamba methyl ester-d6

Cat. No.: B12403604
M. Wt: 241.10 g/mol
InChI Key: AWSBKDYHGOOSML-WFGJKAKNSA-N
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Description

Dicamba methyl ester-d6 is a deuterium-labeled compound, specifically the deuterated form of dicamba methyl ester. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium labeling involves replacing hydrogen atoms with deuterium, which can significantly affect the pharmacokinetic and metabolic profiles of the compound .

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

241.10 g/mol

IUPAC Name

trideuteriomethyl 3,6-dichloro-2-(trideuteriomethoxy)benzoate

InChI

InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3/i1D3,2D3

InChI Key

AWSBKDYHGOOSML-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1C(=O)OC([2H])([2H])[2H])Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicamba methyl ester-d6 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms. The synthesis typically starts with the precursor compound, dicamba methyl ester, which undergoes deuteration. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the deuterium labeling .

Chemical Reactions Analysis

Esterification of DCSA to Form Dicamba Methyl Ester

The synthesis of dicamba methyl ester involves esterifying 3,6-dichlorosalicylic acid (DCSA) with methanol. This reaction is typically catalyzed by sulfuric acid (H₂SO₄) under reflux conditions. Key experimental parameters include:

  • Reaction conditions : Heating DCSA with H₂SO₄ in methanol for 4–35 hours.

  • Catalyst concentration : Optimal yield (96.6%) achieved with 2 equivalents of H₂SO₄ .

  • Yield dependence : No reaction occurred with 0.8 equivalents of H₂SO₄, highlighting the necessity of sufficient acid catalysis .

Table 1: Esterification of DCSA to Dicamba Methyl Ester

Catalyst (H₂SO₄)Reaction Time (h)Yield (%)
0.8 eqN/A0
2 eq4–3596.6

Glycosylation of Dicamba Methyl Ester

Glycosylation involves attaching a sugar moiety to the methyl ester, typically using glucosyl bromide in the presence of NaOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Experimental data shows:

  • Variation in yields : Modest yields (18–55%) depending on temperature (23–50°C) and reaction time (5–17 hours) .

  • Critical parameters :

    • Equivalents of glucosyl bromide : 1.5–2 equivalents influenced yield.

    • Temperature : Higher temperatures (e.g., 50°C) improved reaction efficiency .

Table 2: Glycosylation of Dicamba Methyl Ester

Glucosyl Bromide (eq)Temp (°C)Time (h)Yield (%)
1.550855
2RT1723
1.535–40518

Enzymatic Demethylation via Methyltransferase

Microbial degradation of dicamba methyl ester involves a tetrahydrofolate (THF)-dependent methyltransferase (Dmt) that transfers the methyl group to THF, forming 3,6-dichlorosalicylic acid (DCSA) and 5-methyl-THF. Key findings:

  • Reaction pathway : Dmt catalyzes the transfer of the methyl group from dicamba to THF, rendering the herbicide inactive .

  • Inhibition : Activity is inhibited by 5-methyl-THF but not by DCSA .

  • Kinetics : Specific activity of purified Dmt was 114 ± 5 nmol/min/mg under optimal conditions (pH 8.0, 30°C) .

Table 3: Dmt Activity and Inhibition

ConditionDicamba Converted (mM)
No inhibitor0.21 (10 min)
+1.0 mM 5-methyl-THF0.02 (180 min)
+0.3 mM DCSA0.3 (120 min)

Hydrolysis and Environmental Degradation

Dicamba methyl ester undergoes hydrolysis to form DCSA under alkaline conditions. Key observations:

  • Alkaline hydrolysis : In plant matrices (e.g., oats), hydrolysis increased total recoverable residues by 2.5-fold .

  • Environmental stability : DCSA is a major decomposition product in aerobic soils, with minor products like 2,5-dihydroxy-3,6-dichlorobenzoic acid .

Table 4: Hydrolysis Efficiency

MatrixHydrolysis ConditionsTotal Residues (Fold Increase)
OatAlkaline2.5

Scientific Research Applications

Dicamba methyl ester-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in environmental monitoring to detect and quantify pesticide residues

Mechanism of Action

The mechanism of action of dicamba methyl ester-d6 involves its interaction with specific molecular targets. As a deuterium-labeled compound, it mimics the behavior of its non-deuterated counterpart but with altered pharmacokinetic properties. The deuterium atoms can affect the rate of metabolic reactions, leading to differences in the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for more precise tracking in metabolic studies. This makes it a valuable tool for researchers studying complex biological and chemical processes .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting Dicamba methyl ester-d6 in environmental samples, and what parameters ensure accuracy?

  • Methodology : Use gas chromatography with electron capture detection (GC/ECD) or liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). For GC/ECD, Method 617 specifies a column temperature gradient of 50°C (2 min) to 280°C at 10°C/min, with a detection limit of 0.1 µg/L. For HPLC-MS/MS, employ a C18 column and optimize ionization settings (e.g., ESI+ at 3.5 kV) to distinguish isotopic peaks . Validate methods using matrix-matched calibration curves to account for matrix effects .

Q. How is isotopic purity (deuterium incorporation) verified in synthesized this compound?

  • Methodology : Analyze samples via nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) or high-resolution mass spectrometry (HRMS). For NMR, compare peak integration ratios of deuterated vs. non-deuterated protons. HRMS should show a molecular ion cluster with a 6 Da shift (e.g., m/z 241.07 → 247.07) . Purify using preparative HPLC with a deuterated solvent system to minimize isotopic dilution .

Q. What storage conditions preserve the stability of this compound in laboratory settings?

  • Methodology : Store neat standards at -20°C in amber vials under inert gas (e.g., argon). Conduct accelerated stability studies by exposing samples to varying temperatures (4°C, 25°C, 40°C) and humidity levels (30–80% RH). Monitor degradation via periodic GC-MS analysis; degradation >5% over 6 months indicates suboptimal conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates during extraction of this compound from soil matrices?

  • Methodology : Compare extraction techniques (e.g., QuEChERS vs. solid-phase extraction). For low recovery (<70%), optimize solvent polarity (e.g., acetonitrile:water 80:20) and pH (pH 5–7). Use isotopically labeled internal standards (e.g., 13^{13}C-analogues) to correct for matrix interference. Statistical analysis (ANOVA) of recovery data across 3+ trials identifies outliers .

Q. What experimental designs are optimal for assessing environmental degradation kinetics of this compound under aerobic vs. anaerobic conditions?

  • Methodology : Design microcosm studies with controlled variables: temperature (20–40°C), soil type (sandy vs. clay), and microbial activity (sterilized vs. non-sterilized). Quantify degradation products (e.g., dicamba acid) via HPLC-UV at 254 nm. Apply first-order kinetics models (t1/2=ln2/kt_{1/2} = \ln 2/k) and compare half-lives using Student’s t-test (p<0.05p < 0.05) .

Q. How should researchers address contradictions in reported detection limits (LODs) for this compound across studies?

  • Methodology : Evaluate instrumental sensitivity (e.g., detector linearity ranges) and sample preparation protocols. For GC/ECD, LODs vary with column age and carrier gas purity. Conduct inter-laboratory validation using NIST-traceable standards. Publish detailed metadata (e.g., instrument model, calibration curves) to enable cross-study comparisons .

Q. What data management practices ensure reproducibility in studies involving this compound?

  • Methodology : Develop a Data Management Plan (DMP) outlining file formats (e.g., .RAW for instrument data), metadata standards (ISO 8601 for dates), and repositories (e.g., Zenodo). Use version control (Git) for analytical scripts. Share raw data and processing algorithms in supplementary materials to comply with FAIR principles .

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